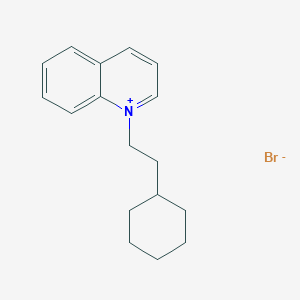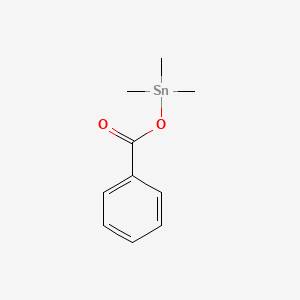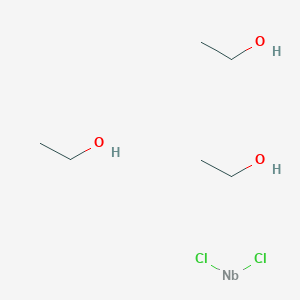
2-Ethenyl-1,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,3,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H16 It is a derivative of tetramethylbenzene, where an ethenyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3,4,5-tetramethylbenzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an ethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkylbenzenes. This process is typically conducted in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The industrial methods are designed to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,3,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,3,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react with molecular oxygen or other oxidizing agents to form the final oxidation products. The benzene ring’s electron-rich nature facilitates electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-1,3,4,5-tetramethylbenzene can be compared with other tetramethylbenzene derivatives:
1,2,4,5-Tetramethylbenzene (Durene): Known for its high melting point and use in the production of pyromellitic dianhydride.
1,2,3,4-Tetramethylbenzene (Prehnitene): Used in the synthesis of various organic compounds and as a solvent.
1,2,3,5-Tetramethylbenzene (Isodurene): Utilized in the manufacture of specialty chemicals and as a precursor in organic synthesis.
Eigenschaften
CAS-Nummer |
5471-92-1 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-ethenyl-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H16/c1-6-12-9(3)7-8(2)10(4)11(12)5/h6-7H,1H2,2-5H3 |
InChI-Schlüssel |
BEAZTUKYVBCHQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


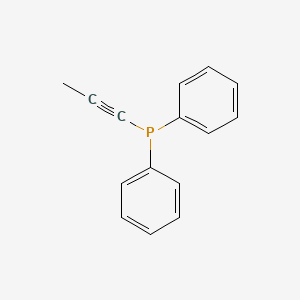

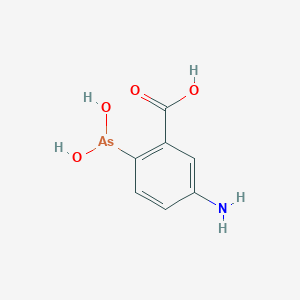
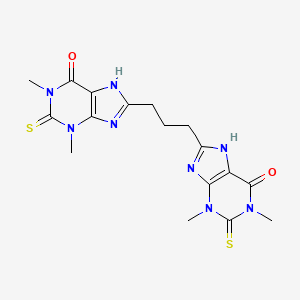


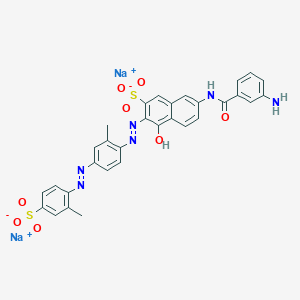
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
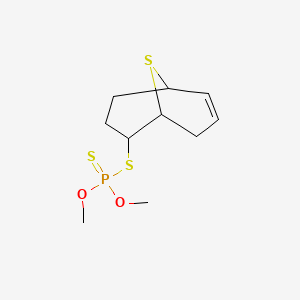
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)
